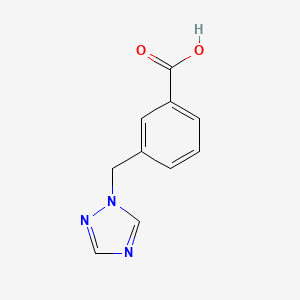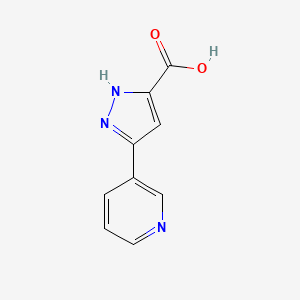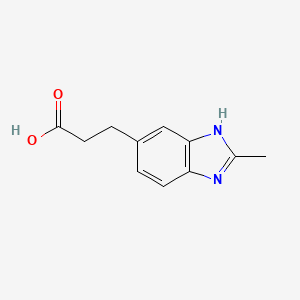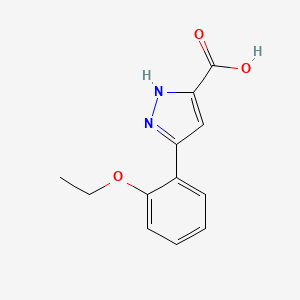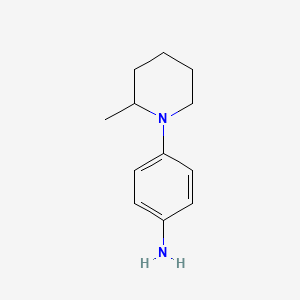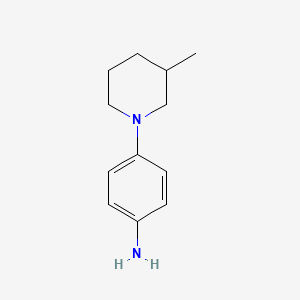![molecular formula C12H17FN2 B1307085 1-(3-Fluoro-benzyl)-[1,4]diazepane CAS No. 749830-96-4](/img/structure/B1307085.png)
1-(3-Fluoro-benzyl)-[1,4]diazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“1-(3-Fluoro-benzyl)-[1,4]diazepane” is a biochemical used for proteomics research . It has a molecular formula of C12H17FN2 and a molecular weight of 208.28 .
Molecular Structure Analysis
The molecular structure of “1-(3-Fluoro-benzyl)-[1,4]diazepane” is characterized by a benzyl group attached to a diazepane ring with a fluorine atom on the benzyl group .Aplicaciones Científicas De Investigación
Biocatalysis and Organic Chemistry
1-(3-Fluoro-benzyl)-[1,4]diazepane is used in the field of biocatalysis and organic chemistry . It’s involved in the process of imine reductase-catalyzed intramolecular asymmetric reductive amination .
Method of Application
The process involves the use of various commercial chemicals and reagents for molecular biology . The genes of the IREDs were synthesized with codons optimized for expression in E. coli . Synthetic IRED genes were further cloned into the NdeI/EcoRI sites of pET28a, and the resulting plasmids pET28a-IR2-48 were transformed into E. coli BL21 (DE3) for overexpression of N-terminal 6×His-tagged fusion proteins .
Results and Outcomes
The study doesn’t provide specific results or outcomes for the use of 1-(3-Fluoro-benzyl)-[1,4]diazepane. However, it’s implied that the compound plays a crucial role in the described biocatalytic process .
Proteomics Research
1-(3-Fluoro-benzyl)-[1,4]diazepane is used in the field of proteomics research .
Method of Application
The specific method of application in proteomics research is not detailed in the source .
Results and Outcomes
The source does not provide specific results or outcomes for the use of 1-(3-Fluoro-benzyl)-[1,4]diazepane in proteomics research .
Free Radical Bromination
1-(3-Fluoro-benzyl)-[1,4]diazepane can be involved in free radical bromination reactions at the benzylic position .
Method of Application
The process involves the use of N-bromosuccinimide (NBS) for the initiation of the reaction . The NBS loses the N-bromo atom, leaving behind a succinimidyl radical (S·). This radical removes a hydrogen from the benzylic position to form succinimide (SH) and a benzylic radical .
Results and Outcomes
The specific results or outcomes for the use of 1-(3-Fluoro-benzyl)-[1,4]diazepane in free radical bromination are not detailed in the source .
Synthesis of Rubber
Benzene and its derivatives, which include 1-(3-Fluoro-benzyl)-[1,4]diazepane, can be used in the synthesis of rubber .
Method of Application
The specific method of application in rubber synthesis is not detailed in the source .
Results and Outcomes
The source does not provide specific results or outcomes for the use of 1-(3-Fluoro-benzyl)-[1,4]diazepane in rubber synthesis .
Stereoselective Synthesis
1-(3-Fluoro-benzyl)-[1,4]diazepane can be involved in a multicomponent reaction of 1,3-dicarbonyls with 1,2-diamines and aromatic aldehydes for the direct stereoselective synthesis of 1,4-diazepane derivatives .
Method of Application
Various reaction conditions were tested, including an efficient, user-friendly solvent- and catalyst-free procedure .
Results and Outcomes
The specific results or outcomes for the use of 1-(3-Fluoro-benzyl)-[1,4]diazepane in stereoselective synthesis are not detailed in the source .
Propiedades
IUPAC Name |
1-[(3-fluorophenyl)methyl]-1,4-diazepane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17FN2/c13-12-4-1-3-11(9-12)10-15-7-2-5-14-6-8-15/h1,3-4,9,14H,2,5-8,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUVOCHQLYVTSTO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCN(C1)CC2=CC(=CC=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17FN2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Fluoro-benzyl)-[1,4]diazepane | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl-5,6,7,8-tetrahydro-thiazolo[3,2-a][1,3]-diazepine-2-carboxylic acid](/img/structure/B1307003.png)

